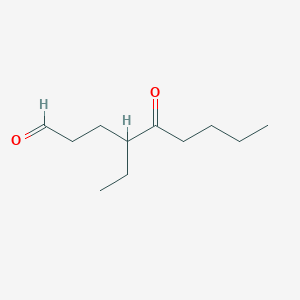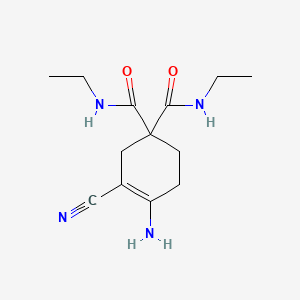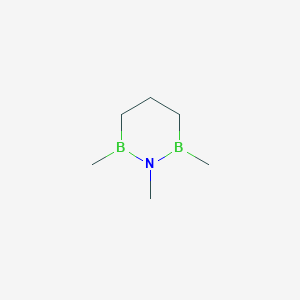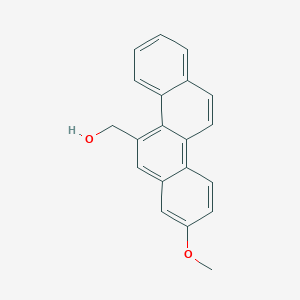![molecular formula C12H13NO4S2 B14391711 3-({6-[(Methylsulfanyl)carbonyl]pyridine-2-carbonyl}sulfanyl)propyl formate CAS No. 89862-53-3](/img/structure/B14391711.png)
3-({6-[(Methylsulfanyl)carbonyl]pyridine-2-carbonyl}sulfanyl)propyl formate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-({6-[(Methylsulfanyl)carbonyl]pyridine-2-carbonyl}sulfanyl)propyl formate is an organic compound characterized by its unique structure, which includes a pyridine ring substituted with a methylsulfanylcarbonyl group and a propyl formate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-({6-[(Methylsulfanyl)carbonyl]pyridine-2-carbonyl}sulfanyl)propyl formate typically involves multi-step organic reactions. One common route includes the following steps:
Formation of the Pyridine Derivative: The starting material, 2-chloropyridine, undergoes a nucleophilic substitution reaction with methylthiol to form 2-(methylsulfanyl)pyridine.
Carbonylation: The 2-(methylsulfanyl)pyridine is then subjected to carbonylation using carbon monoxide in the presence of a palladium catalyst to introduce the carbonyl group, forming 6-[(methylsulfanyl)carbonyl]pyridine.
Thioester Formation: The 6-[(methylsulfanyl)carbonyl]pyridine is reacted with 3-mercaptopropionic acid to form the thioester linkage.
Esterification: Finally, the thioester is esterified with formic acid to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-pressure reactors for carbonylation, and automated purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-({6-[(Methylsulfanyl)carbonyl]pyridine-2-carbonyl}sulfanyl)propyl formate can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nitric acid for nitration, halogens (e.g., bromine) for halogenation.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Nitrated or halogenated pyridine derivatives.
Scientific Research Applications
3-({6-[(Methylsulfanyl)carbonyl]pyridine-2-carbonyl}sulfanyl)propyl formate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the development of novel materials and catalysts.
Mechanism of Action
The mechanism of action of 3-({6-[(Methylsulfanyl)carbonyl]pyridine-2-carbonyl}sulfanyl)propyl formate involves its interaction with specific molecular targets. The compound’s carbonyl and sulfanyl groups can form hydrogen bonds and other interactions with biological macromolecules, potentially inhibiting or modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
6-[(Methylsulfanyl)carbonyl]pyridine: Lacks the propyl formate ester group.
3-({6-[(Methylsulfanyl)carbonyl]pyridine-2-carbonyl}sulfanyl)propionic acid: Contains a carboxylic acid group instead of the formate ester.
Uniqueness
3-({6-[(Methylsulfanyl)carbonyl]pyridine-2-carbonyl}sulfanyl)propyl formate is unique due to its combination of functional groups, which confer specific chemical reactivity and potential biological activity. The presence of both the pyridine ring and the formate ester group allows for diverse applications in various fields.
Properties
CAS No. |
89862-53-3 |
|---|---|
Molecular Formula |
C12H13NO4S2 |
Molecular Weight |
299.4 g/mol |
IUPAC Name |
3-(6-methylsulfanylcarbonylpyridine-2-carbonyl)sulfanylpropyl formate |
InChI |
InChI=1S/C12H13NO4S2/c1-18-11(15)9-4-2-5-10(13-9)12(16)19-7-3-6-17-8-14/h2,4-5,8H,3,6-7H2,1H3 |
InChI Key |
HGWOQCUDTJIPMF-UHFFFAOYSA-N |
Canonical SMILES |
CSC(=O)C1=NC(=CC=C1)C(=O)SCCCOC=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-{[(2-Methoxyethyl)carbamoyl]sulfanyl}propanoic acid](/img/structure/B14391644.png)


![2,2'-[1,4-Phenylenebis(methylene)]di(isoquinolin-2-ium) dibromide](/img/structure/B14391663.png)

![1-(Dichloromethyl)-2,8,9-trioxa-5-aza-1-germabicyclo[3.3.3]undecane](/img/structure/B14391675.png)
![Bicyclo[4.1.1]octa-1,5-diene](/img/structure/B14391679.png)

methanone](/img/structure/B14391700.png)
![Methyl 3-[(1,3-benzoxazol-2-yl)sulfanyl]-2-cyanoprop-2-enoate](/img/structure/B14391702.png)
![4-(4-Methoxyphenyl)-2-[(4-methoxyphenyl)methylidene]but-3-enenitrile](/img/structure/B14391710.png)
![(2Z)-2-Amino-N-(propan-2-yl)-2-[(propan-2-yl)imino]acetamide](/img/structure/B14391716.png)
